![molecular formula C14H6ClF5N2O B2776367 4-[Chloro(difluoro)methyl]-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile CAS No. 439097-28-6](/img/structure/B2776367.png)
4-[Chloro(difluoro)methyl]-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[Chloro(difluoro)methyl]-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile is a useful research compound. Its molecular formula is C14H6ClF5N2O and its molecular weight is 348.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-[Chloro(difluoro)methyl]-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile, with the CAS number 439097-28-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H6ClF5N2O
- Molecular Weight : 348.66 g/mol
- Boiling Point : 403.5 °C (predicted)
- Density : 1.55 g/cm³ (predicted)
- pKa : 5.90 (predicted) .
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its antimicrobial properties. The following sections detail its effects on various bacterial strains and potential mechanisms of action.
Antimicrobial Activity
Research indicates that the compound exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various strains have been documented:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15.625 - 62.5 |
Enterococcus faecalis | 62.5 - 125 |
Escherichia coli | 31.25 - 125 |
Pseudomonas aeruginosa | 62.5 - 250 |
These results suggest that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with numerous infections .
The mechanism by which this compound exerts its antibacterial effects appears to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways. This is evidenced by studies showing that treatment with the compound leads to a reduction in protein synthesis and peptidoglycan production within bacterial cells .
Case Studies
-
Inhibition of Methicillin-resistant Staphylococcus aureus (MRSA) :
A study demonstrated that the compound significantly inhibited MRSA biofilms, with a minimum biofilm inhibitory concentration (MBIC) ranging from 62.216 to 124.432 µg/mL, showcasing its potential as a therapeutic agent against resistant strains . -
Antibiofilm Activity :
The compound was also tested for its ability to prevent biofilm formation in various bacterial species, revealing moderate-to-good antibiofilm activity compared to standard antibiotics like ciprofloxacin . -
Synergistic Effects :
Further investigations into the synergistic effects of this compound when combined with other antibiotics showed enhanced antibacterial efficacy, suggesting potential applications in combination therapy for resistant bacterial infections .
科学的研究の応用
The compound exhibits notable antimicrobial properties , making it a candidate for further research in medical applications. Its effectiveness against various bacterial strains has been documented, particularly in the context of resistant pathogens.
Antimicrobial Activity
Research indicates that 4-[Chloro(difluoro)methyl]-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile is effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for several strains are as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15.625 - 62.5 |
Enterococcus faecalis | 62.5 - 125 |
Escherichia coli | 31.25 - 125 |
Pseudomonas aeruginosa | 62.5 - 250 |
These results suggest that the compound is particularly potent against Staphylococcus aureus , a common pathogen associated with various infections.
Inhibition of Methicillin-resistant Staphylococcus aureus (MRSA)
A significant study demonstrated that the compound effectively inhibited MRSA biofilms, with a minimum biofilm inhibitory concentration (MBIC) ranging from 62.216 to 124.432 µg/mL . This highlights its potential as a therapeutic agent against resistant strains.
Antibiofilm Activity
The compound was tested for its ability to prevent biofilm formation across various bacterial species, revealing moderate-to-good antibiofilm activity compared to standard antibiotics like ciprofloxacin.
Synergistic Effects
Investigations into the synergistic effects of this compound when combined with other antibiotics showed enhanced antibacterial efficacy, suggesting potential applications in combination therapy for resistant bacterial infections.
Research Applications
Given its promising biological activity, this compound is being explored in various research contexts:
- Medicinal Chemistry : As a lead compound for developing new antibacterial agents.
- Pharmaceutical Development : Investigating formulations that can enhance its bioavailability and efficacy.
- Microbiology : Studying its interactions with bacterial cells to understand resistance mechanisms better.
特性
IUPAC Name |
4-[chloro(difluoro)methyl]-2-oxo-6-[4-(trifluoromethyl)phenyl]-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6ClF5N2O/c15-13(16,17)10-5-11(22-12(23)9(10)6-21)7-1-3-8(4-2-7)14(18,19)20/h1-5H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYDXTHTJNBDJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C(=O)N2)C#N)C(F)(F)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6ClF5N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。